molecular formula C18H28O3 B12807877 Undecyl 4-hydroxybenzoate CAS No. 69679-31-8

Undecyl 4-hydroxybenzoate

Cat. No.: B12807877
CAS No.: 69679-31-8
M. Wt: 292.4 g/mol
InChI Key: VNHZHSYTJBADIV-UHFFFAOYSA-N
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Description

Undecyl 4-hydroxybenzoate is an organic compound with the molecular formula C18H28O3. It is an ester formed from undecanol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 4-hydroxybenzoate can be synthesized through esterification. One common method involves reacting undecanol with 4-hydroxybenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

Reaction:

C7H5OH+C11H23OHC18H28O3+H2O\text{C}_7\text{H}_5\text{OH} + \text{C}_{11}\text{H}_{23}\text{OH} \rightarrow \text{C}_{18}\text{H}_{28}\text{O}_3 + \text{H}_2\text{O} C7​H5​OH+C11​H23​OH→C18​H28​O3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying product purification.

Chemical Reactions Analysis

Types of Reactions

Undecyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions, particularly nucleophilic acyl substitution due to the ester functional group.

Common Reagents and Conditions

    Esterification: Catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products

    Hydrolysis: Yields undecanol and 4-hydroxybenzoic acid.

    Substitution: Forms various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Undecyl 4-hydroxybenzoate has the molecular formula C18H26O3C_{18}H_{26}O_3 and is classified as an ester. Its structure comprises a long undecyl chain attached to a 4-hydroxybenzoate moiety, which contributes to its unique properties, such as solubility and stability in various formulations .

Pharmaceutical Applications

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. A study focusing on the structure-activity relationship of parabens, including undecyl derivatives, indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity against various strains of bacteria .

Case Study:
A comparative analysis revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics. This positions it as a potential candidate for use in topical antimicrobial formulations.

2. Antifungal Properties
Research indicates that undecyl derivatives possess antifungal activity, particularly against Candida species. The compound's efficacy was evaluated using the microdilution method, showing effective inhibition at concentrations lower than those required for conventional antifungal agents .

Cosmetic Applications

1. Preservative Use
Due to its antimicrobial properties, this compound is employed as a preservative in cosmetic formulations. It helps prevent microbial growth in products such as lotions and creams, extending their shelf life while ensuring safety for users.

2. Skin Conditioning Agent
The compound also acts as a skin conditioning agent. Its emollient properties help improve skin texture and hydration, making it valuable in moisturizing products. Studies have shown that products containing this compound exhibit enhanced skin feel and hydration compared to those without it.

Material Science Applications

1. Polymer Synthesis
this compound serves as a precursor for synthesizing polybenzoxazole materials, which are known for their thermal stability and mechanical strength. The incorporation of this compound into polymer matrices enhances their performance characteristics .

Case Study:
In a recent study, researchers successfully synthesized polybenzoxazole using this compound as a building block. The resulting polymers exhibited superior thermal resistance and mechanical properties compared to traditional materials, highlighting the potential for high-performance applications in aerospace and automotive industries.

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentEffective against Staphylococcus aureus; MIC comparable to antibiotics
Antifungal agentInhibitory activity against Candida species
CosmeticsPreservativeExtends shelf life; prevents microbial growth
Skin conditioningImproves hydration and texture
Material SciencePolymer precursorEnhances thermal stability; superior mechanical properties

Mechanism of Action

The mechanism by which undecyl 4-hydroxybenzoate exerts its effects largely depends on its application. As a preservative, it disrupts microbial cell membranes, leading to cell lysis and death. In drug delivery, it forms stable esters with active compounds, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)

Uniqueness

Compared to its shorter-chain analogs, undecyl 4-hydroxybenzoate has a longer alkyl chain, which imparts different physicochemical properties such as increased hydrophobicity and a higher melting point. These properties can influence its solubility, stability, and interaction with biological membranes, making it suitable for specific applications where longer-chain esters are preferred.

Biological Activity

Undecyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid (4-HBA), is part of a class of compounds known as parabens. These compounds are widely utilized in pharmaceuticals, cosmetics, and food products due to their preservative properties. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, antioxidant, and potential endocrine-disrupting effects.

Chemical Structure and Properties

  • Chemical Formula : C_{13}H_{18}O_{3}
  • Molecular Weight : 222.28 g/mol
  • Physical State : Solid at room temperature, soluble in organic solvents.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The activity is influenced by the length of the alkyl chain; longer chains generally enhance the compound's ability to penetrate microbial cell walls.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile antimicrobial agent .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory pathways. It has been reported to reduce edema in animal models, suggesting its potential use in managing inflammatory conditions. For instance, in a study involving acetic acid-induced edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups .

Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property is crucial for its application in cosmetic formulations where oxidative damage can lead to skin aging. In vitro studies have shown that this compound can significantly reduce lipid peroxidation levels in cellular models .

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting potential of parabens have been raised due to their structural similarity to estrogen. However, higher-tier studies indicate that this compound does not exhibit significant estrogenic activity at concentrations typically encountered in consumer products. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was determined to be above commonly used concentrations .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various parabens, including this compound. The results indicated that longer-chain parabens were more effective against a broader range of pathogens. Specifically, this compound showed superior activity against Pseudomonas aeruginosa compared to its shorter-chain counterparts .

Safety and Toxicology Assessment

A comprehensive safety assessment conducted on this compound revealed no significant acute toxicity or reproductive toxicity in animal models. The compound was well-tolerated at doses up to 1000 mg/kg body weight/day without observable adverse effects .

Properties

CAS No.

69679-31-8

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

undecyl 4-hydroxybenzoate

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14,19H,2-10,15H2,1H3

InChI Key

VNHZHSYTJBADIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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